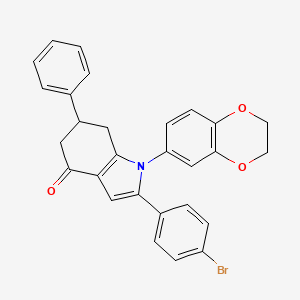

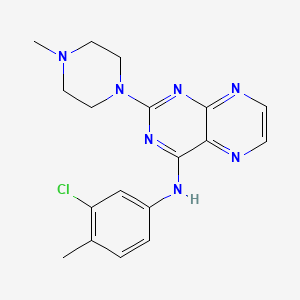

![molecular formula C15H17NO3S B3004617 3-[(2,3-二甲苯基)磺酰基]-4,6-二甲基-2(1H)-吡啶酮 CAS No. 866143-35-3](/img/structure/B3004617.png)

3-[(2,3-二甲苯基)磺酰基]-4,6-二甲基-2(1H)-吡啶酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "3-[(2,3-dimethylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone" is a derivative of 2(1H)-pyridinone, which is a core structure in various biologically active compounds and pharmaceuticals. The sulfonyl group attached to the phenyl ring and the additional methyl groups on the pyridinone ring suggest modifications that could impact the compound's reactivity and interaction with biological targets.

Synthesis Analysis

The synthesis of related sulfolene pyridinones has been described, where 2(1H)-pyrazinones are converted into sulfolene pyridinones, which serve as precursors for ortho-quinodimethanes. These intermediates are then trapped by in situ reaction with dienophiles, leading to various cycloaddition products . Although the exact synthesis of "3-[(2,3-dimethylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone" is not detailed, the methods used for similar compounds could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of related compounds, such as aminopyrimidine sulfonates, has been studied, revealing that the sulfonate groups can form hydrogen-bonded bimolecular ring motifs with graph-set notation R22(8) . This indicates that the sulfonate group in the compound of interest could engage in similar hydrogen bonding, which might influence its supramolecular assembly and interactions.

Chemical Reactions Analysis

The related sulfolene pyridinones are known to undergo thermolytic conversion into ortho-quinodimethanes, which can participate in Diels-Alder reactions . This suggests that "3-[(2,3-dimethylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone" might also be amenable to similar chemical transformations, potentially leading to a variety of cycloaddition products.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "3-[(2,3-dimethylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone" are not provided, the presence of sulfonyl and methyl groups is likely to influence its solubility, acidity, and overall reactivity. The supramolecular structures of isomeric sulfonamides have been studied, showing that the sulfonamide group can lead to various hydrogen-bonding arrangements and layer structures . This implies that the sulfonamide group in the compound of interest could similarly affect its crystalline structure and solubility properties.

科学研究应用

化学合成和前体

- 磺烯吡啶酮作为前体:与本化合物密切相关的 2(1H)-吡嗪酮已转化为磺烯吡啶酮,后者充当邻醌二甲烷的前体。这些化合物用于狄尔斯-阿尔德反应,突出了它们在合成有机化学中的重要性 (Govaerts, Vogels, Compernolle, & Hoornaert, 2002)。

- 新型取代的 1,5-苯并噻氮平的合成:该化合物用于合成含有磺酰基的新型 1,5-苯并噻氮平。该过程涉及使 1,4-二氧六环-6-磺酰氯与各种丙烷-1,3-二酮反应 (Chhakra, Mukherjee, Singh, & Chauhan, 2019)。

材料科学

- 具有吡啶和砜部分的氟化聚酰胺:使用相关化合物合成了含有吡啶和三氟甲苯基基团的二胺。这用于制备具有固有粘度和显着热稳定性的氟化聚酰胺 (Liu et al., 2013)。

催化

- 离子液体磺酸功能化吡啶氯化物:合成了与目标化合物密切相关的、新型的离子液体并对其进行了表征。它用作各种有机化合物无溶剂合成的有效催化剂 (Moosavi‐Zare 等人,2013 年)。

有机化学和络合物形成

- 具有磺酰基取代的环金属化配体的络合物:使用基于具有磺酰基取代基的 2-苯基吡啶的配体,创建了一系列双环金属化的铱(III)络合物。这些络合物表现出作为绿色和蓝色发射体的潜力,表明它们在有机发光应用中的用途 (Ertl 等人,2015 年)。

晶体学

- 吡啶酮的结构分析:使用 X 射线衍射分析了该化合物的类似物,显示出单斜晶和正交晶结构。这些研究提供了对类似化合物的结构方面的见解 (Nelson, Karpishin, Rettig, & Orvig, 1988)。

属性

IUPAC Name |

3-(2,3-dimethylphenyl)sulfonyl-4,6-dimethyl-1H-pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3S/c1-9-6-5-7-13(12(9)4)20(18,19)14-10(2)8-11(3)16-15(14)17/h5-8H,1-4H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLUOHZJILXKZML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)S(=O)(=O)C2=C(C=C(NC2=O)C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>43.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49666436 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-[(2,3-dimethylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

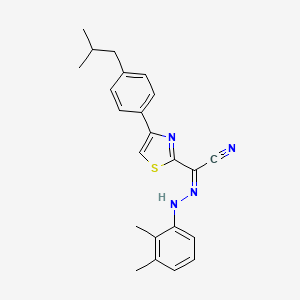

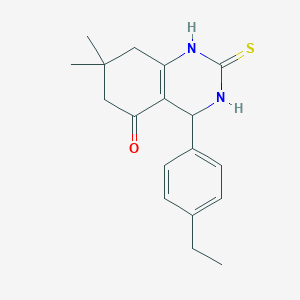

![Methyl 5-[[3-(3,5-dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]methyl]furan-2-carboxylate](/img/structure/B3004539.png)

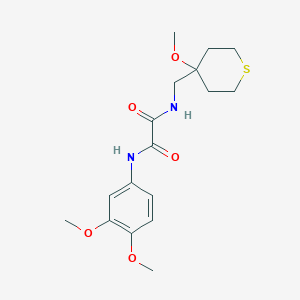

![8-[4-(4-Methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione](/img/structure/B3004544.png)

![2-ethyl-6-(4-methoxybenzyl)-5-((4-methylbenzyl)thio)-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B3004546.png)

![2-phenyl-1-(p-tolyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium bromide](/img/structure/B3004548.png)

![ethyl 4-(2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B3004550.png)

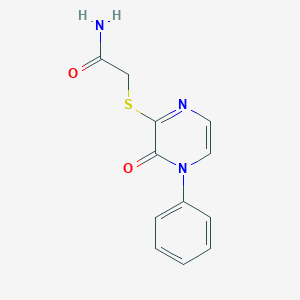

![2-Amino-4-[(2-amino-2-carboxyethyl)sulfanyl]butanoic acid dihydrochloride](/img/structure/B3004555.png)

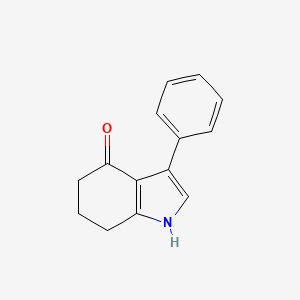

![N-Methyl-N-[(1R,2S)-2-phenylcyclopropyl]oxirane-2-carboxamide](/img/structure/B3004557.png)